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Compound of Interest

Compound Name: UBX-382

Cat. No.: B12377277

For Researchers, Scientists, and Drug Development
Professionals

These application notes provide a comprehensive overview of the administration, mechanism
of action, and experimental protocols for the Bruton's tyrosine kinase (BTK) PROTAC degrader,
UBX-382, in preclinical animal models. The information is intended to guide researchers in
designing and executing in vivo studies to evaluate the efficacy and pharmacodynamics of this
compound.

Introduction to UBX-382

UBX-382 is a potent, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to
induce the degradation of both wild-type and mutant forms of Bruton's tyrosine kinase (BTK).[1]
[2][3] As a key component of the B-cell receptor (BCR) signaling pathway, BTK is a critical
therapeutic target in various B-cell malignancies.[2][4][5] UBX-382 offers a novel therapeutic
strategy by eliminating the BTK protein rather than simply inhibiting its enzymatic activity, which
may overcome resistance mechanisms associated with traditional BTK inhibitors.[1]

Mechanism of Action

UBX-382 functions by hijacking the ubiquitin-proteasome system to induce the degradation of
BTK.[6] The molecule is composed of a ligand that binds to BTK and another ligand that

recruits the E3 ubiquitin ligase, cereblon (CRBN).[1] This dual binding facilitates the formation
of a ternary complex between BTK, UBX-382, and CRBN, leading to the polyubiquitination of
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BTK and its subsequent degradation by the proteasome.[6] This degradation effectively shuts
down downstream BCR signaling pathways, including MEK and ERK, which are crucial for B-
cell proliferation and survival.[1][7]

BTK-UBX-382-CREN
Ternary Complex

Click to download full resolution via product page
Mechanism of action for UBX-382.

Administration in Animal Models

Preclinical studies have demonstrated the in vivo efficacy of UBX-382 in mouse xenograft
models.[1][2][3] The primary route of administration is oral, highlighting its bioavailability.[1][2]

Quantitative Data Summary

The following table summarizes the dosing and administration of UBX-382 in preclinical mouse
models.
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Parameter Details Animal Model Source
Administration Route Oral (p.o.) CB17/SCID Mice [1]
Vehicle Not specified CB17/SCID Mice

Dosing Regimen Once daily CB17/SCID Mice [11[3]

Dosage Levels

3, 10, and 30 mg/kg

CB17/SCID Mice [1]13]

Treatment Duration

21 days

CB17/SCID Mice [1][3]

Pharmacodynamic
Effect

Rapid BTK
degradation in splenic
B cells (observed at 3
hours post-

administration)

Mice

[1](6]

Efficacy

Complete tumor
regression at 3 and 10
mg/kg doses in less
than 2 weeks.[2][5][8]
[9] Dose-dependent
tumor regression in
TMD-8 BTK C481S

xenograft models.[3]

Murine Xenograft

Models [21[31I51i8]1°]

Note: Specific oral bioavailability (F%) values are not detailed in the provided search results.

Experimental Protocols
In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol describes a general procedure for evaluating the anti-tumor activity of UBX-382 in

a subcutaneous xenograft model.

Objective: To assess the in vivo efficacy of orally administered UBX-382 in inhibiting tumor

growth in a diffuse large B-cell lymphoma (DLBCL) xenograft model.

Materials:
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UBX-382

Vehicle for oral administration

CB17/severe combined immunodeficient (SCID) mice (6 weeks old)
TMD-8 human DLBCL cells (wild-type or C481S mutant BTK)
Matrigel

Calipers for tumor measurement

Animal balance

Procedure:

Cell Preparation: Culture TMD-8 cells under appropriate conditions. On the day of
inoculation, harvest and resuspend the cells in a mixture with Matrigel.

Tumor Inoculation: Subcutaneously inject 1 x 107 TMD-8 cells per mouse into the flank.[1]

Tumor Growth Monitoring: Allow tumors to grow to an average volume of 180-200 mm3.[1]
This typically takes around 15 days.[1] Measure tumor volume regularly using calipers.

Randomization and Grouping: Once tumors reach the desired size, randomize the mice into
treatment and control groups (e.g., Vehicle, UBX-382 3 mg/kg, 10 mg/kg, 30 mg/kg).

Drug Administration: Administer UBX-382 or vehicle orally once daily for 21 days.[1][3]
Monitoring:

o Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

o Observe the mice for any signs of toxicity.[1]

Endpoint: At the end of the treatment period, or if tumors reach a predetermined maximum
size, euthanize the mice and collect tumors for further analysis (e.g., Western blot for BTK
levels).
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+ Follow-up: A post-treatment observation period (e.g., up to 8 weeks) can be included to
monitor for tumor rebound.[1]

Preparation

TMD-8 Cell Culture

Harvest & Resuspend Cells
with Matrigel

In Vivo Phase

Subcutaneous Injection
(1x1077 cells/mouse)

Tumor Growth Monitoring
(to 180-200 mms3)

Randomize Mice into
Treatment Groups

Oral Administration (daily for 21 days)
Vehicle or UBX-382 (3, 10, 30 mg/kg)

Monitor Tumor Volume,
Body Weight, & Toxicity

Study Endpoint &
Tumor Collection

Analysis
Y Y

Pharmacodynamic Analysis
(e.g., Western Blot for BTK)

Analyze Tumor Growth Inhibition
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Workflow for in vivo efficacy testing.

Pharmacodynamic Analysis

Objective: To determine the effect of UBX-382 on BTK protein levels in vivo.

Procedure:

Administer a single oral dose of UBX-382 (e.g., 30 mg/kg) to mice.[1]

» At various time points post-administration (e.g., 3, 8, 24, and 48 hours), euthanize the mice.

[1]

o Collect tissues of interest, such as the spleen, to isolate B cells, or tumor tissue from
xenograft models.[1]

o Prepare protein lysates from the collected tissues.

o Perform Western blotting to quantify the levels of BTK protein. Normalize the results to a
loading control like GAPDH.[1]

Safety and Tolerability

In preclinical studies, oral administration of UBX-382 was well-tolerated in mice.[1] No
significant weight loss or other clinical signs of toxicity were observed during the experimental
period.[1][3] A candidate molecule from the UBX program demonstrated an acceptable safety
profile in preclinical safety studies, paving the way for clinical trials.[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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